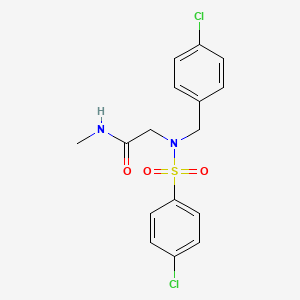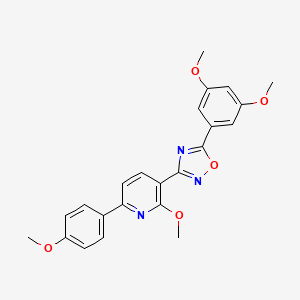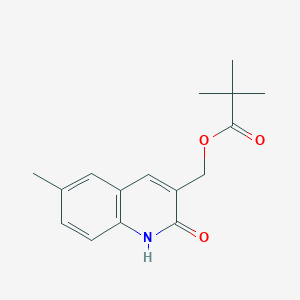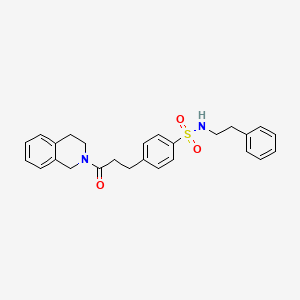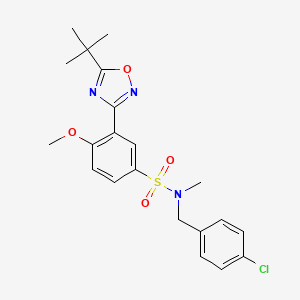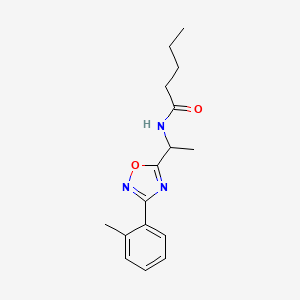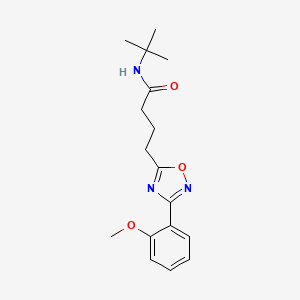
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a competitive inhibitor of excitatory amino acid transporters (EAATs).
Mecanismo De Acción
TBOA is a competitive inhibitor of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which are responsible for the uptake of glutamate from the synapse. N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are located on the surface of astrocytes, which are non-neuronal cells in the brain. Inhibition of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by TBOA leads to an increase in extracellular glutamate levels in the synapse, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
TBOA has been shown to have both biochemical and physiological effects on neuronal function. The increase in extracellular glutamate levels caused by TBOA can lead to an increase in excitatory neurotransmission, which can enhance learning and memory. However, excessive glutamate release can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to have anti-convulsant effects, which may have potential applications in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TBOA is its specificity for N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which allows for the selective inhibition of glutamate transporters. This specificity makes TBOA a useful tool for studying the role of glutamate in various neurological disorders. However, TBOA has some limitations in lab experiments, including its short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of TBOA. One area of research is the development of more potent and selective inhibitors of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which may have potential applications in the treatment of neurological disorders. Another area of research is the study of the role of glutamate in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of TBOA in combination with other drugs may have potential synergistic effects on neuronal function.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of tert-butyl 4-(3-bromo-1,2,4-oxadiazol-5-yl)butanoate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain TBOA as a white solid.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels in the brain. This effect has been used to study the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)10-7-11-15-18-16(20-23-15)12-8-5-6-9-13(12)22-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAAGSDPUGDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




